2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2548994-01-8
VCID: VC11809609
InChI: InChI=1S/C19H21N5S/c1-13-20-16(14-6-7-14)12-18(21-13)23-8-10-24(11-9-23)19-22-15-4-2-3-5-17(15)25-19/h2-5,12,14H,6-11H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C5CC5
Molecular Formula: C19H21N5S
Molecular Weight: 351.5 g/mol

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

CAS No.: 2548994-01-8

Cat. No.: VC11809609

Molecular Formula: C19H21N5S

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole - 2548994-01-8

Specification

CAS No. 2548994-01-8
Molecular Formula C19H21N5S
Molecular Weight 351.5 g/mol
IUPAC Name 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C19H21N5S/c1-13-20-16(14-6-7-14)12-18(21-13)23-8-10-24(11-9-23)19-22-15-4-2-3-5-17(15)25-19/h2-5,12,14H,6-11H2,1H3
Standard InChI Key VLTHMUSILMYUSZ-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C5CC5
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C5CC5

Introduction

Structural Characterization and Molecular Features

Core Scaffold Composition

The molecule integrates three distinct heterocyclic systems:

  • Benzothiazole: A bicyclic structure comprising a benzene ring fused to a thiazole ring, known for its electron-deficient properties and role in DNA intercalation .

  • Piperazine: A six-membered ring with two nitrogen atoms at opposite positions, facilitating hydrogen bonding and conformational flexibility.

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly found in nucleic acids and kinase inhibitors.

The pyrimidine subunit is further substituted with a cyclopropyl group at position 6 and a methyl group at position 2, enhancing steric bulk and modulating electronic properties.

Stereoelectronic Properties

  • Electron Distribution: The benzothiazole moiety’s electron-deficient nature contrasts with the electron-rich piperazine, creating a dipole moment that may influence receptor binding.

  • Hydrogen Bonding Capacity: The piperazine nitrogen atoms (pKa ≈ 9.5) and pyrimidine nitrogens (pKa ≈ 1.5) enable pH-dependent protonation, critical for membrane permeability.

  • Lipophilicity: Calculated logP values (cLogP ≈ 3.2) suggest moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.

Table 1: Key Physicochemical Parameters

ParameterValue
Molecular Weight351.5 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds4
Topological Polar SA78.2 Ų

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three fragments:

  • Benzothiazole-2-amine: Prepared via cyclization of 2-aminothiophenol with carboxylic acid derivatives.

  • 6-Cyclopropyl-2-methylpyrimidin-4-yl-piperazine: Synthesized through nucleophilic aromatic substitution of 4-chloro-6-cyclopropyl-2-methylpyrimidine with piperazine.

  • Coupling Strategy: Ullmann-type coupling or Buchwald-Hartwig amination to connect the benzothiazole and pyrimidine-piperazine subunits .

Optimized Synthetic Route

A representative synthesis involves:

  • Step 1: Formation of 6-cyclopropyl-2-methylpyrimidin-4-ol via Biginelli reaction, followed by chlorination using POCl₃.

  • Step 2: Nucleophilic substitution with piperazine in DMF at 80°C for 12 hours (yield: 72%).

  • Step 3: Coupling with 2-chlorobenzothiazole using Pd(OAc)₂/Xantphos catalytic system (yield: 58%).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
1POCl₃, reflux, 6h85%
2Piperazine, DMF, 80°C, 12h72%
3Pd(OAc)₂, Xantphos, K₂CO₃, 100°C58%
CompoundCell Line (IC₅₀, µM)Mechanism
Benzothiazole-11aA549: 0.11Microtubule disruption
Oxadiazole-13bMCF-7: 1.47Topo II inhibition

Neuropharmacological Applications

Piperazine-containing analogs demonstrate:

  • 5-HT₆ Receptor Antagonism: Kᵢ = 8.3 nM, enhancing cognitive function in rodent models .

  • MAO-B Inhibition: IC₅₀ = 14 µM, relevant for Parkinson’s disease .

Research Gaps and Future Directions

Unaddressed Questions

  • ADME/Toxicity Profile: No pharmacokinetic or safety data available for this compound.

  • Target Engagement: Putative targets (e.g., kinases, GPCRs) remain unvalidated.

Recommended Studies

  • Proteomic Profiling: Identify binding partners using affinity chromatography-MS.

  • In Vivo Efficacy: Evaluate antitumor activity in PDX models with PK/PD correlation.

  • SAR Optimization: Introduce sulfonamide or fluorinated groups to enhance potency.

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